![molecular formula C19H20N2O5 B5488911 3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5488911.png)
3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Description
The compound “3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains two phenyl rings, each of which is substituted with two methoxy groups (-OCH3), and a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the methoxy-substituted phenyl rings, and the benzyl group. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule, and the steric bulk of the benzyl group could influence its conformational properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing oxadiazole ring. It could potentially undergo reactions such as demethylation or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy groups and the polarizable aromatic rings could influence its solubility, boiling point, and melting point .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-22-14-7-5-12(9-16(14)24-3)10-18-20-19(26-21-18)13-6-8-15(23-2)17(11-13)25-4/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDZMKGAZPUNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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